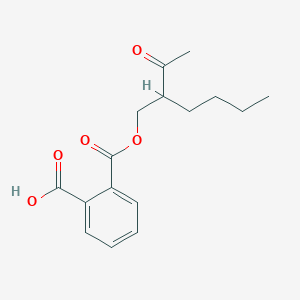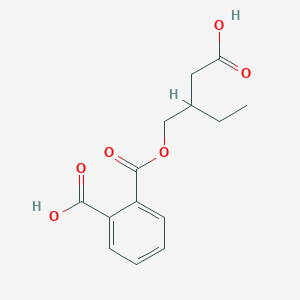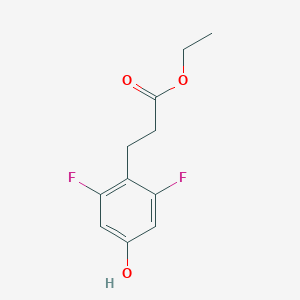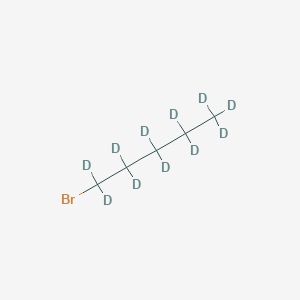
1-Bromopentane-d11
Descripción general
Descripción
Synthesis Analysis
1-Bromopentane can be synthesized through several methods. One approach involves the reaction of 1-pentanol with bromine-containing substances using a solid Mo-Ni catalyst, achieving a yield of 90% under optimal conditions (Fan Ying, 2002)(Fan Ying, 2002). Another method employs the sulfur-bromine method, offering high yield and economic benefits (Ruan Zhan-jun, 2005)(Ruan Zhan-jun, 2005).
Molecular Structure Analysis
The molecular structure of 1-Bromopentane exhibits rotational isomerism, with studies revealing the presence of trans-trans-trans and gauche-trans-gauche forms in different states of aggregation (Hiroatsu Matsuura et al., 1979)(Hiroatsu Matsuura et al., 1979). This isomerism affects the compound's physical and chemical properties.
Chemical Reactions and Properties
1-Bromopentane participates in reactions forming amino derivatives, with environmentally safe methods in water media, producing compounds with effective bactericidal and anticorrosive properties (A. G. Talybov et al., 2010)(A. G. Talybov et al., 2010). It also undergoes solvolysis faster than t-butyl bromide, producing specific alcohols (E. Della & D. Taylor, 1990)(E. Della & D. Taylor, 1990).
Physical Properties Analysis
The physical properties of 1-Bromopentane, such as boiling point and density, are influenced by its molecular structure. The compound exhibits conformational polymorphism in the crystalline state, with distinct Raman spectra indicating different molecular conformations (Yoshiki Ogawa & M. Tasumi, 1978)(Yoshiki Ogawa & M. Tasumi, 1978).
Chemical Properties Analysis
The chemical properties of 1-Bromopentane include its reactivity towards nucleophilic substitution reactions and its role as an intermediate in the synthesis of more complex organic molecules. It's used in the preparation of aminomethyloxy derivatives, demonstrating antimicrobial properties (I. A. Dzhafarov et al., 2010)(I. A. Dzhafarov et al., 2010).
Aplicaciones Científicas De Investigación
Biological Metabolism in Rats : 1-Bromopentane in rats leads to the formation of sulphate esters of hydroxypentylmercapturic acids, and the excretion of 4-carboxybutylmercapturic acid, indicating its metabolic processing in biological systems (Grasse & James, 1972).
Synthesis of Nonlinear Chromophore : It is used in the synthesis of 50CB through the sulfur-bromine method, offering high yield, low cost, and good economic benefits (Ruan Zhan-jun, 2005).
Surface Chemistry : 1-Bromopentane's vertical orientation on a silicon surface shows higher reactivity in both thermal and electron-induced bromination reactions (Huang et al., 2012).
Antimicrobial Properties : Derivatives of 1-Bromopentane have been tested as antimicrobial additives in lubricating oils and as antiseptics against bacteria and fungi (Dzhafarov et al., 2010).
Thermodynamic Properties : Studies on the density and viscosity of 1-Bromopentane provide insights into its thermodynamic activation parameters (Begum et al., 1995).
Mass Spectrometry Analysis : Its behavior under electronic impact in mass spectrometry has been examined, showing the influence of the substituent on the behavior of a normal aliphatic chain (D'Or et al., 2010).
Chemical Reaction Studies : 1-Bromopentane is utilized in studying chemical reactions such as solvolysis and elimination reactions in organic chemistry (Hudson & Ragoonanan, 1970); (Latimer, 2003).
Molecular Conformation Studies : Research on crystal modifications and Raman spectroscopic studies of 1-Bromopentane contribute to understanding molecular conformation and polymorphism (Ogawa & Tasumi, 1978).
Chemical Imprinting on Silicon : High-pressure fast-pulse dosing with scanning tunneling microscopy allows for the controlled chemical imprinting of 1-Bromopentane on room-temperature silicon (Eisenstein et al., 2012).
Spectroscopic Analysis : The isolated C-D stretching and CHD rocking vibrations of selectively monodeuterated alkyl chains have been studied using 1-Bromopentane, aiding in conformational analysis (Ohno et al., 1996).
Safety And Hazards
1-Bromopentane-d11 is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a flammable liquid and vapor . It can cause skin irritation and may cause respiratory irritation . It is also toxic to aquatic life with long-lasting effects . It is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, and ensure adequate ventilation .
Propiedades
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Br/c1-2-3-4-5-6/h2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWKKMVJZFACSU-GILSBCIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromopentane-d11 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



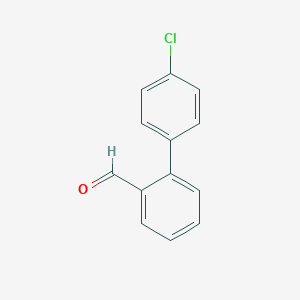
![Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate](/img/structure/B42734.png)
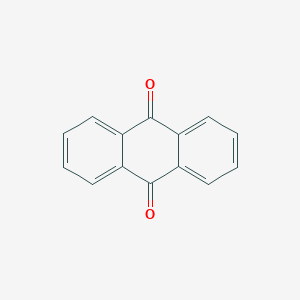
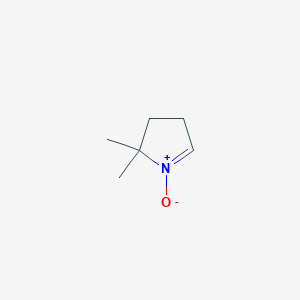
![1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole](/img/structure/B42741.png)
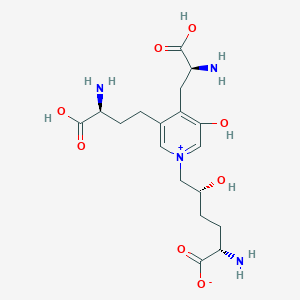
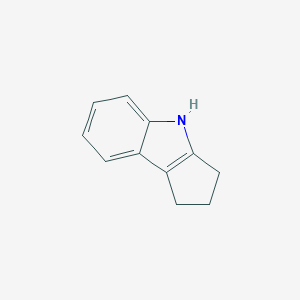
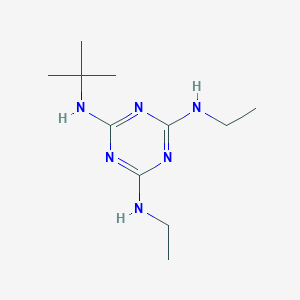
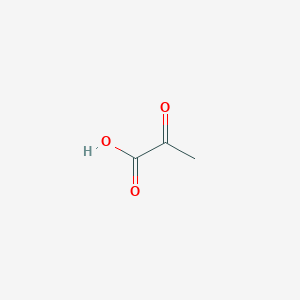
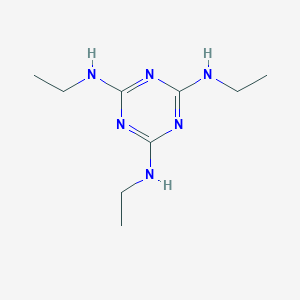
![2-[2-(2-hydroxyethyl)hexoxycarbonyl]benzoic Acid](/img/structure/B42749.png)
